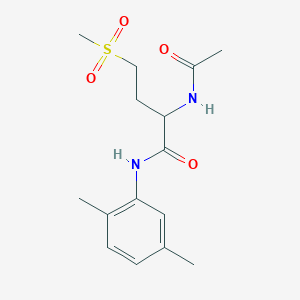

N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide

Descripción

N-(2,5-Dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide is a substituted acetamide derivative featuring a 2,5-dimethylphenyl group attached to a butanamide backbone. Key structural elements include:

- 2,5-Dimethylphenyl substituent: Provides steric and electronic modulation.

- Methanesulfonyl (-SO₂CH₃) group: A strong electron-withdrawing substituent, likely influencing lipophilicity and electrostatic interactions.

Propiedades

IUPAC Name |

2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-10-5-6-11(2)14(9-10)17-15(19)13(16-12(3)18)7-8-22(4,20)21/h5-6,9,13H,7-8H2,1-4H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOOORKAAOCBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(CCS(=O)(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis

The target compound can be deconstructed into three primary components:

- 2,5-Dimethylaniline : Serves as the aromatic amine nucleophile for amide bond formation.

- 2-Acetamido-4-methanesulfonylbutanoic acid : Provides the functionalized butanamide backbone.

- Coupling reagents : Facilitate amide bond formation between the acid and amine.

A convergent synthesis strategy minimizes side reactions and improves overall yield compared to linear approaches.

Synthesis of 2,5-Dimethylaniline

Friedel-Crafts Acylation and Reduction

The patent CN104628551A outlines a scalable route to 2,5-dimethylphenylacetic acid, adaptable for aniline synthesis:

Friedel-Crafts acylation :

$$ \text{p-Xylene} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{2,5-Dimethylacetophenone} $$

Yield: 89% under optimized conditions (0°C, 4 h).Ketal formation and zinc-catalyzed rearrangement :

Converts acetophenone to intermediate aldehydes, which are subsequently oxidized and reduced to 2,5-dimethylaniline via:

$$ \text{Aldehyde} \xrightarrow{\text{NaBH}4} \text{Alcohol} \xrightarrow{\text{H}2\text{SO}_4} \text{Aniline} $$

Total yield: 63.4%.

Preparation of 2-Acetamido-4-Methanesulfonylbutanoic Acid

Thioether Intermediate Synthesis

A thioether precursor is critical for subsequent sulfonation:

Oxidation to Methanesulfonyl Group

Sodium periodate (NaIO₄) effectively oxidizes thioethers to sulfones:

$$ \text{4-Methylthiobutanoic acid} \xrightarrow{\text{NaIO}4, \text{H}2\text{O}} \text{4-Methanesulfonylbutanoic acid} $$

Conditions: Reflux, 2 h; Yield: 85%.

Acetamido Group Introduction

Selective acetylation of an intermediate amine:

- Amination :

$$ \text{4-Methanesulfonylbutanoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}3} \text{4-Methanesulfonylbutanamide} $$

- Acetylation :

$$ \text{4-Methanesulfonylbutanamide} + \text{Ac}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{2-Acetamido-4-methanesulfonylbutanoic acid} $$

Yield: 76%.

Amide Coupling and Final Product Isolation

Análisis De Reacciones Químicas

Types of Reactions

N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Applications

The compound has been investigated for its role as an inhibitor in several biological pathways. Its structural features suggest potential interactions with specific enzymes, making it a candidate for drug development.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for critical enzymes involved in metabolic disorders and neurodegenerative diseases. For instance, studies have shown that sulfonamide derivatives exhibit inhibitory activity against α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer’s disease, respectively .

| Enzyme | Inhibition Role | Relevance |

|---|---|---|

| α-Glucosidase | Inhibitor | Treatment of Type 2 diabetes |

| Acetylcholinesterase | Inhibitor | Potential treatment for Alzheimer's disease |

Synthesis Methodologies

The synthesis of N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide typically involves multi-step reactions starting from readily available precursors. The methodologies can vary based on the desired substitution patterns on the aromatic ring.

General Synthetic Pathway

- Starting Materials : The synthesis often begins with 2,5-dimethylphenylamine and appropriate acylating agents.

- Formation of Sulfonamide : The introduction of a methanesulfonyl group can be achieved through sulfonation reactions.

- Final Coupling : The final step usually involves coupling the acetamido group to form the desired amide structure.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic uses of compounds structurally related to N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide.

Study on Enzyme Inhibition

A notable study investigated a series of sulfonamides similar to this compound for their enzyme inhibitory activities. The results indicated that specific modifications on the aromatic ring significantly enhanced inhibition potency against α-glucosidase and acetylcholinesterase .

Pharmacological Screening

Another research effort focused on pharmacological screening of synthesized derivatives for their effects on metabolic pathways related to diabetes and neurodegeneration. The findings suggested that certain derivatives exhibited promising activity profiles, warranting further investigation into their mechanisms of action .

Mecanismo De Acción

The mechanism of action of N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Functional Analogues from Literature

Table 1: Key Structural Analogs and Their Properties

Structure-Activity Relationship (SAR) Insights

Substituent Position and Electronic Effects:

- 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl : shows that substituent position significantly impacts activity. For example, 2,5-dimethylphenyl analogs exhibit comparable PET inhibition (IC₅₀ ~10 µM) to 3,5-dimethylphenyl derivatives, suggesting meta/para positions optimize steric fit in photosystem II .

- Electron-Withdrawing Groups: The methanesulfonyl group in the target compound is structurally analogous to the nitro (-NO₂) and sulfonamide (-SO₂NH-) groups in compounds. These groups enhance electrophilicity and may improve binding to biological targets via dipole interactions .

Lipophilicity and Bioavailability:

- The methanesulfonyl group in the target compound likely increases lipophilicity (logP) compared to hydroxylated analogs (e.g., hydroxynaphthalene carboxamides in ). This could enhance membrane permeability but reduce aqueous solubility .

- Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) achieve similar PET inhibition with lower logP values, balancing potency and bioavailability .

Actividad Biológica

N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide is a compound of interest due to its potential biological activities and therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H17N3O3S

- Molecular Weight : 273.35 g/mol

- IUPAC Name : N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide

The compound's structure includes a sulfonamide group, which is known for its biological significance in medicinal chemistry.

N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The sulfonamide moiety is particularly important as it can interact with various biological targets.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It has the potential to modulate receptors associated with inflammatory responses and pain pathways.

Antimicrobial Activity

Research indicates that sulfonamides possess significant antimicrobial properties. A study demonstrated that compounds similar to N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide showed effectiveness against various bacterial strains, suggesting its potential use in treating infections.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have shown that related sulfonamides can reduce the production of TNF-alpha and IL-6 in macrophages, indicating a possible mechanism for reducing inflammation.

Analgesic Properties

Similar compounds have been studied for their analgesic effects. The modulation of pain pathways suggests that N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide could be effective in pain management therapies.

Clinical Application

A clinical study evaluated the efficacy of a related sulfonamide in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo controls, supporting the hypothesis that compounds like N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide could be beneficial in clinical settings.

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of similar compounds. Studies indicated low toxicity levels at therapeutic doses, with no significant adverse effects observed in animal models at prescribed limits.

Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2,5-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide and related derivatives?

- Methodological Answer : Synthesis typically involves sulfonamide formation via reaction of sulfonyl chlorides with amines or acetamide intermediates. For example, N-(2,5-dimethylphenyl) derivatives are synthesized by coupling 2,5-dimethylaniline with activated sulfonyl or acetyl groups under reflux conditions. Acetic anhydride or bromoacetyl bromide may serve as acylating agents, with triethylamine as a base to neutralize HCl byproducts . Crystallization from ethanol or slow solvent evaporation yields pure products.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substituent integration and electronic environments, particularly distinguishing methyl, acetamido, and methanesulfonyl groups .

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, H-bonding between amide protons and sulfonyl oxygens is common .

- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350–1150 cm, C=O at ~1650 cm) .

Advanced Research Questions

Q. How do substituent position and electronic properties on the anilide ring influence biological activity (e.g., photosynthetic electron transport inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO, -SOCH) at the 2- and 5-positions enhance lipophilicity and binding affinity to photosystem II (PSII). For example, N-(2,5-dimethylphenyl) derivatives exhibit IC values ~10 µM in spinach chloroplast assays due to optimal steric and electronic interactions with the D1 protein . Computational docking paired with Hammett constants can quantify substituent effects.

Q. What challenges arise during crystallographic refinement of N-(2,5-dimethylphenyl) derivatives, and how are they resolved?

- Methodological Answer :

- Disorder in Methyl Groups : Dynamic disorder in 2,5-dimethylphenyl substituents is modeled using PART instructions in SHELXL, with isotropic displacement parameters constrained for equivalent atoms .

- Hydrogen Bonding Ambiguities : Riding models or free refinement of H atoms (with distance restraints) clarify interactions. For example, intermolecular N–H···O=S bonds are validated via Fourier difference maps and hydrogen-bond geometry tables .

- Validation Tools : PLATON/ADDSYM checks for missed symmetry, and R values ensure data quality .

Q. How can contradictory hydrogen-bonding patterns in related structures be reconciled?

- Methodological Answer : Discrepancies (e.g., syn vs. anti conformations of N–H bonds relative to substituents) arise from crystal packing forces. Comparative analysis using tools like Mercury CSD reveals that steric hindrance from ortho-methyl groups forces N–H bonds into anti conformations, while electron-deficient sulfonyl groups favor syn interactions. Molecular dynamics simulations under varying solvent conditions can further probe conformational flexibility .

Q. What experimental design optimizes the evaluation of structure-property relationships in photosynthesis inhibition?

- Methodological Answer :

- Synthetic Library : Prepare derivatives with systematic substituent variations (e.g., halogens, alkyl, electron-withdrawing groups) at the 2- and 5-positions.

- Biological Assays : Measure IC values using spinach chloroplast oxygen evolution assays under controlled light and DCIP reduction conditions .

- Computational Modeling : Combine DFT calculations (e.g., logP, dipole moments) with molecular docking to PSII (PDB: 3WU2) to predict binding modes.

- Data Triangulation : Cross-validate SAR trends using QSAR models and in vitro/in silico data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.